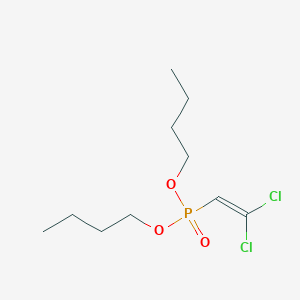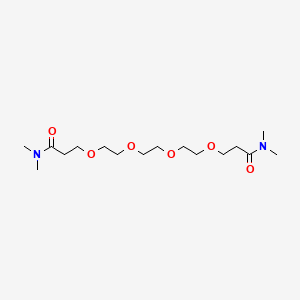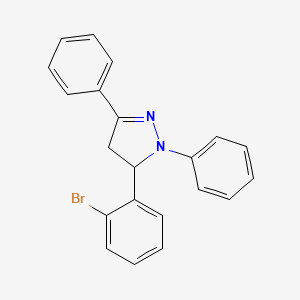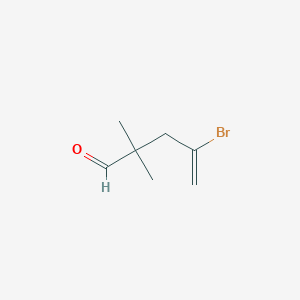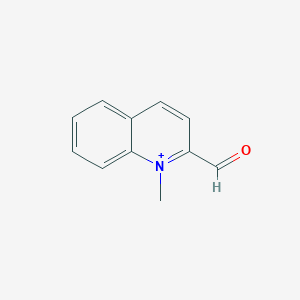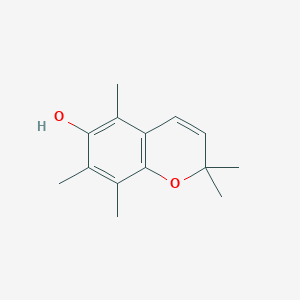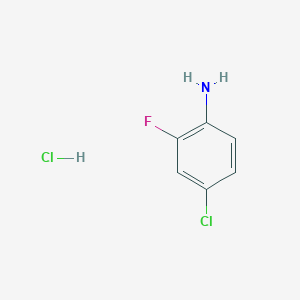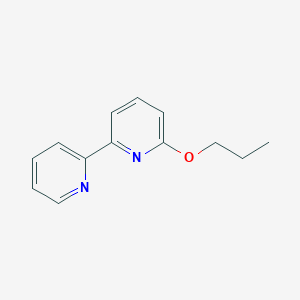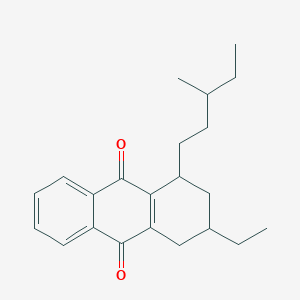![molecular formula C15H13F3O2S B14634035 1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene CAS No. 52208-98-7](/img/structure/B14634035.png)
1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene is an organic compound characterized by the presence of trifluoromethanesulfonyl and dibenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene typically involves the reaction of ethane derivatives with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as pyridine to facilitate the substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,1’-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethanesulfonyl group to a simpler sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler sulfonyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethanesulfonyl groups into molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene involves its interaction with molecular targets through its trifluoromethanesulfonyl group. This group can form strong interactions with various biomolecules, influencing their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Bibenzyl: 1,1’-(Ethane-1,2-diyl)dibenzene, a simpler analog without the trifluoromethanesulfonyl group.
1,1,1-Trifluoroethane: A related compound with similar trifluoromethanesulfonyl functionality but different structural features.
Uniqueness: 1,1’-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene is unique due to the presence of both trifluoromethanesulfonyl and dibenzene groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
52208-98-7 |
|---|---|
Molecular Formula |
C15H13F3O2S |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
[2-phenyl-2-(trifluoromethylsulfonyl)ethyl]benzene |
InChI |
InChI=1S/C15H13F3O2S/c16-15(17,18)21(19,20)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2 |
InChI Key |
YAUKVVNUFJSYGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



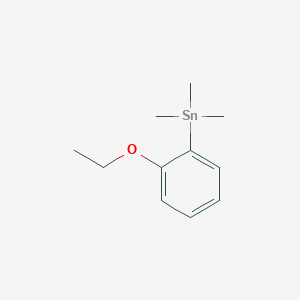

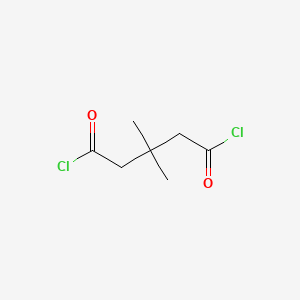
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid](/img/structure/B14633982.png)
